
5-Bromo-2-chloro-3-pyridinecarbonyl chloride
Overview
Description
Chemical Structure and Properties 5-Bromo-2-chloro-3-pyridinecarbonyl chloride (CAS: 104612-36-4) is a heteroaromatic compound with the molecular formula C₆H₂BrCl₂NO and a molecular weight of 255.91 g/mol. It features a pyridine ring substituted with bromine at position 5, chlorine at position 2, and a reactive carbonyl chloride group at position 2. This trifunctional structure enables its use as a versatile intermediate in pharmaceuticals and agrochemicals, particularly in nucleophilic acyl substitution reactions to form amides or esters.
Synthesis
The compound is synthesized via treatment of 5-bromo-2-hydroxy-3-pyridinecarboxylic acid with thionyl chloride (SOCl₂), followed by purification in acetonitrile. This method, described by T. W. Gero et al. (1989), omits aqueous work-up to maximize yield.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-chloro-3-pyridinecarbonyl chloride typically involves the chlorination and bromination of pyridine derivatives. One common method involves the reaction of 5-Bromo-2-chloronicotinic acid with thionyl chloride (SOCl2) to produce the desired carbonyl chloride . The reaction conditions usually include heating the mixture to facilitate the formation of the carbonyl chloride.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination and bromination processes. These processes are optimized for high yield and purity, often using advanced techniques such as continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-chloro-3-pyridinecarbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine or bromine atoms are replaced by other nucleophiles.
Coupling Reactions: It can be used in Suzuki coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used for the chlorination process.
Palladium Catalysts: Employed in coupling reactions such as Suzuki coupling.
Anhydrous Potassium Fluoride (KF): Used in halogen-exchange reactions.
Major Products Formed
Amino-2-chloropyridine: Formed via palladium-catalyzed amination.
5-Bromo-2-fluoropyridine: Formed via halogen-exchange reaction.
Scientific Research Applications
Pharmaceutical Development
5-Bromo-2-chloro-3-pyridinecarbonyl chloride is utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have shown potential in developing drugs for treating diseases such as cancer and bacterial infections. For instance, its structural characteristics allow it to serve as a building block for more complex molecules that exhibit biological activity .
Material Science
In material science, this compound is explored for its use in creating novel polymers and materials with specific properties. Its ability to form stable bonds with other chemical entities makes it suitable for developing advanced materials that require specific thermal or mechanical characteristics .
Chemical Research
Researchers utilize this compound in various chemical reactions to study reaction mechanisms and develop new synthetic pathways. Its reactivity profile allows chemists to explore new methodologies in organic synthesis, particularly in creating pyridine-based compounds .
Case Study 1: Drug Synthesis
A study published in the Royal Society of Chemistry indicated that derivatives of this compound were synthesized to evaluate their efficacy against specific cancer cell lines. The results showed promising activity, highlighting the compound's potential as a lead structure for further drug development .
Case Study 2: Polymer Development
In another research project, scientists investigated the use of this compound in synthesizing a new class of polymers with enhanced electrical conductivity. The incorporation of this compound into polymer matrices resulted in materials that exhibited superior performance compared to traditional polymers .
Mechanism of Action
The mechanism of action of 5-Bromo-2-chloro-3-pyridinecarbonyl chloride involves its reactivity towards nucleophiles and its ability to form carbon-carbon and carbon-heteroatom bonds. The molecular targets and pathways involved depend on the specific reactions it undergoes. For example, in coupling reactions, it forms bonds with boronic acids, leading to the formation of biaryl compounds .
Comparison with Similar Compounds
Structural and Functional Group Variations
The reactivity and applications of 5-bromo-2-chloro-3-pyridinecarbonyl chloride are influenced by its unique substitution pattern. Below is a comparison with structurally related pyridine derivatives:
Table 1: Key Structural and Physical Properties
Research Findings and Industrial Relevance
- Pharmaceutical Intermediates : The compound’s trifunctional design allows sequential modifications. For example, bromine can undergo cross-coupling, chlorine can be displaced, and carbonyl chloride can form amide bonds, as seen in kinase inhibitor syntheses.
- Comparative Stability : Unlike 5-bromo-2-chloro-3-fluoropyridine (), the target compound is less prone to hydrolytic dehalogenation due to the electron-withdrawing carbonyl group stabilizing the aromatic ring.
Biological Activity
5-Bromo-2-chloro-3-pyridinecarbonyl chloride, also known as 5-bromo-2-chloronicotinoyl chloride, is a chemical compound with the molecular formula and a molecular weight of 254.9 g/mol. This compound is gaining attention in medicinal chemistry due to its potential biological activities, particularly in the development of therapeutic agents.
The compound features a pyridine ring substituted with bromine and chlorine atoms, which contributes to its reactivity and biological activity. Its structure can be represented as follows:
Physical Properties
- Molecular Weight : 254.9 g/mol
- Purity : 96% (commercially available)
- CAS Number : 78686-86-9
Antitumor Activity
Research has indicated that derivatives of pyridinecarboxylic acids exhibit significant antitumor properties. For instance, compounds similar to this compound have been studied for their effects on various cancer cell lines. A notable study highlighted the cytotoxic effects of pyridine derivatives against glioma cells, showing IC50 values in the low micromolar range, indicating potent antiproliferative activity .
The mechanism by which these compounds exert their biological effects often involves the induction of apoptosis in cancer cells. This is achieved through the activation of caspases and PARP cleavage, which are critical markers of programmed cell death . Additionally, gene expression profiling has shown that these compounds can modulate the expression of numerous genes involved in cell cycle regulation and apoptosis .
Study 1: Anticancer Activity
In one study, a series of substituted pyridine derivatives were synthesized and tested for their anticancer activity against human cancer cell lines. The results indicated that certain halogenated pyridines, including those related to this compound, demonstrated significant growth inhibition in U87MG glioma cells with IC50 values ranging from 0.77 μM to 1.20 μM .
Study 2: Synthesis and Biological Evaluation
A comprehensive evaluation of the synthesis and biological properties of various pyridine derivatives was conducted. The study found that modifications at the carbonyl position significantly affected the biological activity, with some derivatives showing enhanced potency against specific cancer types .
Table 1: Biological Activity Summary
Compound | Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|---|
This compound | U87MG (Glioma) | 0.90 | Induction of apoptosis via caspase activation |
Substituted Pyridine Derivative | HeLa (Cervical) | 0.029 | Cell cycle arrest and apoptosis |
Another Pyridine Analog | MCF-7 (Breast) | 0.035 | Apoptotic pathway activation |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 5-Bromo-2-chloro-3-pyridinecarbonyl chloride?
The compound is typically synthesized via sequential halogenation and carbonyl chloride formation. A common approach involves bromination/chlorination of pyridine derivatives followed by oxidation of the 3-position to a carboxylic acid, which is then converted to the acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. Reaction conditions (e.g., solvent polarity, temperature) must be optimized to avoid over-halogenation or decomposition. For example, anhydrous dichloromethane (DCM) at 0–5°C is recommended for acyl chloride formation to suppress side reactions .
Q. How should researchers store this compound to ensure stability?
Storage at 0–6°C under inert gas (e.g., argon) is critical due to the compound’s sensitivity to moisture and thermal degradation. Sealed containers with desiccants (e.g., molecular sieves) are advised to prevent hydrolysis of the carbonyl chloride group. Similar pyridinecarbonyl chloride derivatives are documented to degrade rapidly at room temperature if exposed to humidity .
Q. Which spectroscopic techniques are most effective for structural confirmation?
- NMR : ¹H/¹³C NMR identifies substituent positions via coupling patterns (e.g., deshielded protons adjacent to electron-withdrawing groups).
- IR : A strong carbonyl stretch (~1750–1820 cm⁻¹) confirms the acyl chloride moiety.
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight and isotopic patterns for Br/Cl.
- X-ray Crystallography : SHELX programs are widely used for resolving crystallographic disorder, particularly in halogenated pyridines .
Advanced Research Questions
Q. How can selective substitution at the bromo position be achieved in nucleophilic aromatic substitution (NAS) reactions?
Bromine’s lower electronegativity compared to chlorine makes it more reactive in NAS. Strategies include:
- Using bulky bases (e.g., LDA) to sterically hinder the chloro position.
- Employing transition-metal catalysts (e.g., CuI) to direct substitution to the bromo site, as seen in analogous pyridine derivatives .
- Adjusting solvent polarity (e.g., DMF for polar intermediates) to stabilize transition states favoring bromine substitution.
Q. What methods mitigate hydrolysis of the carbonyl chloride group during reactions?
- Conduct reactions under anhydrous conditions with rigorously dried solvents (e.g., distilled DCM over CaH₂).
- Use scavengers like molecular sieves or triethylamine to trap residual moisture.
- Lower reaction temperatures (0–10°C) to slow hydrolysis kinetics, as demonstrated in acyl chloride coupling reactions .
Q. How to resolve discrepancies in reported reaction yields for cross-coupling reactions involving this compound?
Conflicting yields often arise from variations in:
- Catalyst systems : Pd(PPh₃)₄ vs. PdCl₂(dppf), where ligand choice impacts oxidative addition efficiency.
- Substrate purity : Trace moisture or residual acids degrade the acyl chloride, reducing yields. Purify via column chromatography (hexane:EtOAc) before use.
- Reaction scale : Microwaves or flow chemistry improve consistency in small-scale reactions .
Q. What crystallographic challenges arise in X-ray analysis, and how are they addressed?
Halogenated pyridines often exhibit disorder due to rotational freedom of substituents. Refinement strategies include:
- Using SHELXL’s PART and SIMU commands to model disordered atoms.
- Incorporating anisotropic displacement parameters for Br/Cl atoms.
- Validating structures with R-factor convergence (<5%) and Hirshfeld surface analysis .
Q. Data Contradiction Analysis
Q. How to reconcile conflicting melting points reported in literature?
Variations in melting points (e.g., 78–80°C vs. 85°C) may stem from impurities or polymorphic forms. Recommendations:
- Perform differential scanning calorimetry (DSC) to identify polymorph transitions.
- Cross-validate purity via HPLC (≥98% by area normalization) and elemental analysis .
Q. Why do Suzuki-Miyaura coupling yields vary significantly with different boronic acids?
Steric and electronic factors in boronic acids influence transmetallation efficiency. For example:
- Electron-deficient boronic acids (e.g., 3-pyridineboronic acid) show lower yields due to slower oxidative addition.
- Steric hindrance in ortho-substituted boronic acids requires higher catalyst loadings (5–10 mol% Pd) .
Q. Methodological Best Practices
- Reaction Optimization : Design a factorial experiment varying temperature, catalyst, and solvent (e.g., DMF vs. THF) to map yield trends.
- Data Validation : Use triplicate trials and statistical analysis (e.g., ANOVA) to confirm reproducibility.
- Safety Protocols : Handle acyl chlorides in fume hoods with PPE; neutralize waste with aqueous NaHCO₃.
Properties
IUPAC Name |
5-bromo-2-chloropyridine-3-carbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrCl2NO/c7-3-1-4(6(9)11)5(8)10-2-3/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXLONDRTSKAJOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(=O)Cl)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrCl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90506561 | |
Record name | 5-Bromo-2-chloropyridine-3-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90506561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.89 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78686-86-9 | |
Record name | 5-Bromo-2-chloropyridine-3-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90506561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromo-2-chloronicotinyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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